molecular formula C10H18N2O3S B3001146 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one CAS No. 2361642-03-5

1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B3001146
CAS No.: 2361642-03-5
M. Wt: 246.33
InChI Key: RKUCCXGDKWTSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are known for their use in drugs such as trimetazidine and ranolazine, indicating potential therapeutic applications.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects . For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

The uniqueness of this compound lies in its specific structural features and the presence of the methylsulfonyl group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-5-9(13)11-6-7-12(16(4,14)15)10(2,3)8-11/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCCXGDKWTSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1S(=O)(=O)C)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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